molecular formula C10H13NO B2971484 1-(6-Isopropylpyridin-3-yl)ethanone CAS No. 80394-97-4

1-(6-Isopropylpyridin-3-yl)ethanone

Cat. No.: B2971484
CAS No.: 80394-97-4
M. Wt: 163.22
InChI Key: IIZQIXXDSULFHQ-UHFFFAOYSA-N
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Description

1-(6-Isopropylpyridin-3-yl)ethanone is an organic compound with the molecular formula C10H13NO. It is a derivative of pyridine, characterized by the presence of an isopropyl group at the 6th position and an ethanone group at the 3rd position of the pyridine ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Isopropylpyridin-3-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 6-isopropylpyridine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial processes .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Isopropylpyridin-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(6-Isopropylpyridin-3-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Isopropylpyridin-3-yl)ethanone is largely dependent on its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary based on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • 1-(6-Methylpyridin-3-yl)ethanone
  • 1-(4-Chloropyridin-3-yl)ethanone
  • 1-(5-Fluoropyridin-3-yl)ethanone

Comparison: 1-(6-Isopropylpyridin-3-yl)ethanone is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, such as solubility and metabolic stability, making it a valuable candidate for specific applications .

Properties

IUPAC Name

1-(6-propan-2-ylpyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7(2)10-5-4-9(6-11-10)8(3)12/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZQIXXDSULFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C=C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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